molecular formula C15H16N6 B7107369 N-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl)-2-(triazol-2-yl)aniline

N-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl)-2-(triazol-2-yl)aniline

Cat. No.: B7107369
M. Wt: 280.33 g/mol
InChI Key: HRMHJSXJKMPOPF-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl)-2-(triazol-2-yl)aniline is a complex organic compound that features a unique structure combining a pyrrolo[1,2-b]pyrazole core with a triazole and aniline moiety

Properties

IUPAC Name

N-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl)-2-(triazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6/c1-2-6-15(21-17-7-8-18-21)14(5-1)16-11-12-10-13-4-3-9-20(13)19-12/h1-2,5-8,10,16H,3-4,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMHJSXJKMPOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN2C1)CNC3=CC=CC=C3N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl)-2-(triazol-2-yl)aniline typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrolo[1,2-b]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Triazole Group: This step often involves a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.

    Introduction of the Aniline Moiety: This can be done via nucleophilic substitution reactions where an aniline derivative reacts with a suitable leaving group on the pyrrolo[1,2-b]pyrazole-triazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazole ring or the pyrrolo[1,2-b]pyrazole core, potentially yielding dihydro or tetrahydro derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aniline and triazole sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives, oxidized forms, and reduced analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl)-2-(triazol-2-yl)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural features make it a candidate for drug development and biochemical assays.

Medicine

Medically, this compound has potential as a therapeutic agent. Its ability to interact with biological targets such as enzymes and receptors could lead to the development of new drugs for treating various diseases, including cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and electronic materials. Its versatility in chemical reactions makes it valuable for industrial applications.

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl)-2-(triazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl)-2-(triazol-2-yl)benzamide
  • N-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl)-2-(triazol-2-yl)phenol
  • N-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl)-2-(triazol-2-yl)thiophenol

Uniqueness

Compared to these similar compounds, N-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl)-2-(triazol-2-yl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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